

Technical Guide: Physicochemical Properties of 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Cat. No.: B1333240

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Introduction

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its unique structure, incorporating a phenylboronic acid moiety and a pyrrolidine-1-carbonyl group, imparts a range of physicochemical properties that are crucial for its application in drug discovery, particularly in the development of targeted therapies. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, supported by experimental protocols and logical workflows to aid researchers in its effective utilization.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ BNO ₃	Chem-Impex[1], TCI Chemicals[2]
Molecular Weight	219.05 g/mol	Chem-Impex[1], TCI Chemicals[2]
Melting Point	136 - 140 °C	Chem-Impex[1]
Boiling Point (Predicted)	446.9 ± 47.0 °C	Not available in search results
Density (Predicted)	1.26 g/cm ³	Not available in search results
pKa (Predicted)	8.18 ± 0.16	Not available in search results
Solubility	Soluble in Methanol	TCI Chemicals[2]
Appearance	White to light yellow crystalline powder	Chem-Impex[1]
CAS Number	389621-81-2	Chem-Impex[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** are not readily available in the public domain. However, the following are generalized, standard laboratory procedures that can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature at which it transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)

- Thermometer
- Mortar and pestle

Procedure:

- Ensure the **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** sample is dry and finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (136-140 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
- A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[3]

Solubility Determination (Visual Method)

This method provides a qualitative assessment of solubility in a given solvent.

Apparatus:

- Test tubes
- Vortex mixer
- Spatula

- Solvent of interest (e.g., water, ethanol, DMSO)

Procedure:

- Add approximately 1-2 mg of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** to a clean, dry test tube.
- Add 1 mL of the chosen solvent to the test tube.
- Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
- Visually inspect the solution for the presence of undissolved solid.
- If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.
- For quantitative analysis, a gravimetric or spectroscopic method would be employed, where a saturated solution is prepared, the undissolved solid is removed, and the concentration of the dissolved solute is determined.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the boronic acid moiety can be determined by potentiometric titration.

Apparatus:

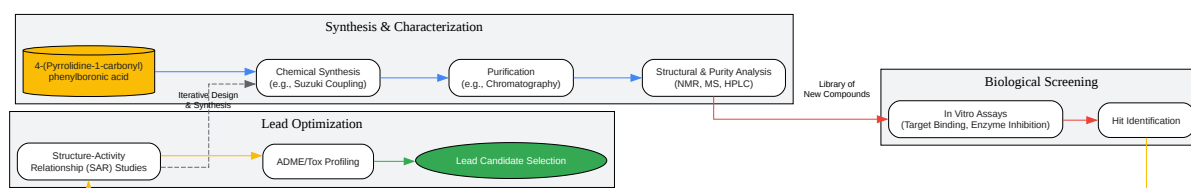
- pH meter with a suitable electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

- Accurately weigh a sample of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** and dissolve it in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).^[4]
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Record the initial pH of the solution.
- Begin titrating with the standardized NaOH solution, adding small, precise volumes (e.g., 0.1 mL increments).
- Record the pH after each addition, allowing the reading to stabilize.
- Continue the titration well past the expected equivalence point.
- Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. The equivalence point is typically identified by the steepest point of the curve (the inflection point).^[5]

Logical Workflow and Visualization

The utility of **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** is prominent in the early stages of drug discovery, particularly as a building block in the synthesis of novel chemical entities for biological screening. The following diagram illustrates a generalized workflow for the utilization of this compound in a drug discovery context.



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Drug Discovery Workflow Utilizing Boronic Acid Building Blocks.

This diagram outlines the progression from a starting material like **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** through chemical synthesis to generate a library of new compounds. These compounds then undergo biological screening to identify "hits." Promising hits are further optimized through structure-activity relationship studies and ADME/Tox profiling, in an iterative process, to ultimately select a lead candidate for further development.

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